molecular formula C83H106N16O16S2 B10848231 Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF

Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF

Cat. No.: B10848231
M. Wt: 1648.0 g/mol
InChI Key: GIGRDXKZXVSPEN-OFTQGXSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF is a synthetic peptide derivative of somatostatin, a hormone that inhibits the release of several other hormones. This compound is designed to interact with somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1) and somatostatin receptor type 4 (SSTR4) .

Chemical Reactions Analysis

Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the sulfur-containing amino acids, leading to the formation of disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed depend on the specific reaction conditions and the nature of the substituents .

Scientific Research Applications

Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF has several scientific research applications:

Mechanism of Action

Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR1 and SSTR4. This binding inhibits the release of various hormones, including growth hormone, insulin, and glucagon. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels and reduced hormone secretion .

Comparison with Similar Compounds

Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF is unique due to its specific amino acid substitutions, which enhance its binding affinity and selectivity for somatostatin receptors. Similar compounds include:

These compounds share structural similarities but differ in their specific amino acid sequences and resulting biological activities.

Properties

Molecular Formula

C83H106N16O16S2

Molecular Weight

1648.0 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-31-(4-aminobutyl)-34-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxamide

InChI

InChI=1S/C83H106N16O16S2/c1-47(2)87-42-55-29-27-54(28-30-55)40-64-78(110)98-70(48(3)101)82(114)94-65(39-52-22-12-7-13-23-52)79(111)99-71(49(4)102)83(115)95-67(44-100)80(112)96-68(72(86)104)45-116-117-46-69(97-73(105)59(85)36-53-31-33-57(103)34-32-53)81(113)89-61(26-16-17-35-84)74(106)90-62(37-50-18-8-5-9-19-50)75(107)91-63(38-51-20-10-6-11-21-51)76(108)93-66(77(109)92-64)41-56-43-88-60-25-15-14-24-58(56)60/h5-15,18-25,27-34,43,47-49,59,61-71,87-88,100-103H,16-17,26,35-42,44-46,84-85H2,1-4H3,(H2,86,104)(H,89,113)(H,90,106)(H,91,107)(H,92,109)(H,93,108)(H,94,114)(H,95,115)(H,96,112)(H,97,105)(H,98,110)(H,99,111)/t48-,49-,59+,61-,62-,63+,64+,65+,66+,67+,68+,69-,70-,71-/m1/s1

InChI Key

GIGRDXKZXVSPEN-OFTQGXSVSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC(=O)[C@H](CC7=CC=C(C=C7)O)N)C(=O)N)CO)[C@@H](C)O)CC8=CC=CC=C8)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)N)C(=O)N)CO)C(C)O)CC8=CC=CC=C8)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.